molecular formula C18H24N2O6 B11471496 4-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine

4-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine

Cat. No.: B11471496
M. Wt: 364.4 g/mol
InChI Key: FAVYMINBLHJLDW-UHFFFAOYSA-N
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Description

4-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)MORPHOLINE is a complex organic compound that features a benzodioxole moiety, a dihydro-1,2-oxazole ring, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)MORPHOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Synthesis of the Dihydro-1,2-Oxazole Ring: This can be achieved by reacting an appropriate nitrile oxide with an alkene.

    Coupling Reactions: The benzodioxole and dihydro-1,2-oxazole intermediates are then coupled using a suitable linker, often involving a palladium-catalyzed cross-coupling reaction.

    Introduction of the Morpholine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)MORPHOLINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)MORPHOLINE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)MORPHOLINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

4-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]morpholine

InChI

InChI=1S/C18H24N2O6/c1-21-15-8-12(16(22-2)18-17(15)24-11-25-18)7-14-9-13(19-26-14)10-20-3-5-23-6-4-20/h8,14H,3-7,9-11H2,1-2H3

InChI Key

FAVYMINBLHJLDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)CN4CCOCC4)OC)OCO2

Origin of Product

United States

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